molecular formula C23H17Cl3N4O2S B12052545 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 476484-55-6

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12052545
CAS No.: 476484-55-6
M. Wt: 519.8 g/mol
InChI Key: GEIDTNSKLGGRNK-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features chlorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with thiourea to form the triazole ring. The resulting triazole compound is then reacted with 3,4-dichlorophenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the triazole ring, makes it a versatile compound for various applications.

Properties

CAS No.

476484-55-6

Molecular Formula

C23H17Cl3N4O2S

Molecular Weight

519.8 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C23H17Cl3N4O2S/c1-32-18-9-2-14(3-10-18)22-28-29-23(30(22)17-7-4-15(24)5-8-17)33-13-21(31)27-16-6-11-19(25)20(26)12-16/h2-12H,13H2,1H3,(H,27,31)

InChI Key

GEIDTNSKLGGRNK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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